molecular formula C12H17N3O6 B110516 Carnitine orotate CAS No. 160468-17-7

Carnitine orotate

Cat. No. B110516
M. Wt: 162.1115509
InChI Key: VOTPLFCPIRIALF-UHFFFAOYSA-N
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Description

Improvement of Nonalcoholic Fatty Liver Disease with Carnitine-Orotate Complex

The study titled "Improvement of Nonalcoholic Fatty Liver Disease With Carnitine-Orotate Complex in Type 2 Diabetes (CORONA): A Randomized Controlled Trial" aimed to evaluate the effects of carnitine-orotate complex on patients with nonalcoholic fatty liver disease (NAFLD) and diabetes. The trial involved 78 patients who were randomly assigned to receive either the carnitine-orotate complex or a placebo. The results indicated a significant improvement in serum alanine aminotransferase (ALT) levels and hepatic steatosis in the treatment group, suggesting that carnitine-orotate complex could be beneficial for patients with diabetes and NAFLD .

Carnitine Esters in Metabolic Disease

Carnitine plays a crucial role in the transport of fatty acids across the mitochondrial membrane for β-oxidation. It also has a significant role in controlling key metabolic processes and mitochondrial homeostasis. The diagnostic implications of carnitine in metabolic diseases have been highlighted due to its importance in these processes .

The Role of Carnitine Orotate Complex in Fatty Liver

Carnitine orotate complex has been shown to improve insulin resistance and hepatic steatosis in mice with diet-induced obesity. The complex appears to enhance fatty acid β-oxidation in the liver, which may contribute to its therapeutic effects. The study also suggests that carnitine acetyltransferase (CrAT) is a key factor in the metabolic improvements induced by the complex .

Carnitine in Type 2 Diabetes

Carnitine is synthesized from lysine and methionine and is essential for lipid metabolism. It facilitates the transport of long-chain fatty acids across the mitochondrial membrane. Carnitine also plays a role in glucose metabolism and fuel-sensing. Studies have shown that carnitine and its derivatives can improve insulin-mediated glucose disposal in both healthy subjects and type 2 diabetic patients .

Kinetics of the Solution-Mediated Polymorphic Transformation of l-Carnitine Orotate

Research on the polymorphs of l-Carnitine orotate (CO) is limited. A study prepared CO to investigate its polymorphs, revealing that CO form-I is a metastable polymorph while CO form-II is stable. The transformation from CO form-I to CO form-II was studied, and it was found that temperature and supersaturation level significantly affect the rate of nucleation and mass transfer of CO form-II .

Carnitine Biosynthesis via Protein Methylation

Carnitine biosynthesis involves the enzymatic methylation of protein-lysine residues using S-adenosyl-l-methionine, followed by degradation by hepatocyte lysosomes. This process results in the formation of carnitine, which is an acyl carrier within the mitochondrial membrane .

Carnitine and Carnitine Orotate Affect the Expression of the Prolactin-Releasing Peptide Gene

A study investigated the effects of carnitine and carnitine orotate on the expression of the prolactin-releasing peptide (PrRP) gene. The results showed that these compounds significantly affected PrRP mRNA expression in the ovaries and pituitary gland of treated mice .

Studies on the Biosynthesis and Turnover of Carnitine

The biosynthesis and turnover of carnitine were studied using labeled intermediates. The turnover of carnitine was found to be very slow, with a half-life of 67 days. The study also described a new synthesis method for labeled 3-hydroxy-4-aminobutyric acid and methods for the degradation, isolation, and assay of carnitine .

Carnitine—Metabolism and Functions

Carnitine is synthesized in most eukaryotic organisms and is essential for fatty acid metabolism. It is synthesized by methylation of lysine and subsequent conversion to butyrobetaine, which is then hydroxylated to carnitine in the liver and kidneys. Carnitine's primary function is as a carrier of activated fatty acids and acetate across the mitochondrial membrane .

Carnitine in Bacterial Physiology and Metabolism

In bacteria, carnitine serves as an osmoprotectant and can enhance thermotolerance, cryotolerance, and barotolerance. It can be transported into the cell or acquired from metabolic precursors. Carnitine can be metabolized through distinct pathways as a nutrient source or serve directly as a compatible solute for stress protection .

Scientific Research Applications

  • Regulation of Prolactin-Releasing Peptide Expression

    • Carnitine and its more absorbable form, carnitine orotate, have been shown to influence the expression of prolactin-releasing peptide (PrRP) in mice, affecting ovarian and pituitary gland functions (Zhu et al., 2011).
  • Improvement of Nonalcoholic Fatty Liver Disease in Diabetes

    • Carnitine orotate complex demonstrates effectiveness in improving serum alanine aminotransferase levels and hepatic steatosis in patients with nonalcoholic fatty liver disease and diabetes (Bae et al., 2015).
  • Stability of Polymorphic Forms

    • Research on the polymorphic forms of l-Carnitine orotate highlights their stability and potential importance in the treatment of liver diseases (An et al., 2018).
  • Therapeutic Effect on Gastric Ulcers

    • Carnitine orotate has shown efficacy in treating gastric ulcers, primarily through anti-oxidative stress mechanisms and promoting the expression of EGF (Sū Yùhóng, 2010).
  • Role in Fatty Liver Disease

    • It plays a significant role in fatty acid metabolism, with implications for conditions like fatty liver disease (Yi, 2021).
  • Association with Reduced Mortality

    • Prolonged use of the carnitine-orotate complex is linked to improved mortality rates, especially in individuals with metabolic risk factors (Park et al., 2022).
  • Insulin Resistance and Hepatic Steatosis

    • Carnitine orotate complex has been shown to improve insulin resistance and reduce hepatic steatosis by regulating the carnitine acetyltransferase pathway (Hong & Lee, 2021).
  • Impact on Liver Enzyme Normalization in Chronic Liver Disease

    • Supplementation of l-carnitine has effectively normalized liver enzyme levels in patients with chronic liver disease (Oh et al., 2022).
  • General Role in Disease and Nutrition

    • Carnitine plays a vital role in energy production and fatty acid metabolism, with implications for various diseases and nutritional supplementation (Flanagan et al., 2010).
  • Analytical Approaches in Determining Carnitine

    • Analytical methods have been developed for determining carnitine in biological materials, foods, and dietary supplements, highlighting its importance in various biological and pharmacological contexts (Dąbrowska & Starek, 2014).

Safety And Hazards

Prolonged Carnitine Orotate supplementation in specific conditions may affect physical performance. On the other hand, Carnitine Orotate supplementation elevates fasting plasma trimethylamine-N-oxide (TMAO), a compound supposed to be pro-atherogenic .

properties

IUPAC Name

3-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6/c1-15(2,3)6-7(4-10(17)18)21-11(19)8-5-9(16)14-12(20)13-8/h5,7H,4,6H2,1-3H3,(H2-,13,14,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTPLFCPIRIALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625708
Record name 3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carnitine orotate

CAS RN

160468-17-7
Record name 3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, (2R)-, 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
JC Bae, WY Lee, KH Yoon, JY Park, HS Son… - Diabetes …, 2015 - Am Diabetes Assoc
… of carnitine-orotate complex … carnitine-orotate complex or placebo during the 12-week treatment period. One capsule (412 mg) of carnitine-orotate complex consists of carnitine-orotate (…
Number of citations: 81 diabetesjournals.org
ES Hong, EK Kim, SM Kang, AR Khang… - Journal of …, 2014 - Wiley Online Library
… We hypothesized that a carnitine-orotate complex would be a … the metabolic effects of a carnitine-orotate complex in human … the possible mechanism of the carnitine-orotate complex. …
Number of citations: 35 onlinelibrary.wiley.com
JH Hong, MK Lee - Diabetes & Metabolism Journal, 2021 - synapse.koreamed.org
Background Carnitine orotate complex (Godex) has been shown to decrease glycated hemoglobin levels and improve steatosis in patients with type 2 diabetes mellitus with non-…
Number of citations: 3 synapse.koreamed.org
H Oh, CH Park, DW Jun - Journal of Personalized Medicine, 2022 - mdpi.com
… The current meta-analysis found that carnitine-orotate and carnitine-orotate complexes taken at the usual dosage significantly affected ALT normalization in patients with chronic liver …
Number of citations: 5 www.mdpi.com
HS Yi - Diabetes & Metabolism Journal, 2021 - synapse.koreamed.org
… In the article titled “Carnitine orotate complex ameliorates … 10] investigated whether carnitine-orotate complex attenuates high-… the carnitine-orotate complex [11], the authors showed …
Number of citations: 11 synapse.koreamed.org
JH An, W Youn, AN Kiyonga, C Lim, M Park, YG Suh… - Pharmaceutics, 2018 - mdpi.com
… l-Carnitine orotate (CO), a medication used for the treatment and prevention of liver diseases, are insignificant or almost nonexistent. Accordingly, in the present study, l-Carnitine orotate …
Number of citations: 4 www.mdpi.com
KY Park, S Hong, KS Kim, K Han, CY Park - Journal of Personalized …, 2022 - mdpi.com
… We hypothesized that use of carnitine-orotate complex would decrease the … carnitine-orotate complex is relatively fixed. In addition, we hypothesized that the effects of carnitine-orotate …
Number of citations: 9 www.mdpi.com
HS Zhu, YY Wang, MW Lin, JX Du… - Genetics and …, 2011 - m.jstshuichan.com
… in the carnitine and low-dose carnitine orotate groups and decreased significantly in the high-dose carnitine orotate group. We conclude that carnitine and carnitine orotate regulate …
Number of citations: 2 m.jstshuichan.com
YC Joo, DW Jun, EJ Kim, JH Sohn… - 춘· 추계학술대회 …, 2018 - papersearch.net
Aims: Carnitine has been shown to beneficial effects on hepat ic fat content using semi-quantitative computed tomography. We investigated the effects of carnitine complex on intrahepat …
Number of citations: 0 papersearch.net
M Löffler, EA Carrey, E Zameitat - Nucleosides, Nucleotides and …, 2016 - Taylor & Francis
Orotate (OA) is well-known as a precursor in biosynthesis of pyrimidines; in mammals it is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to …
Number of citations: 57 www.tandfonline.com

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